molecular formula C21H17N3O2S B12609900 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- CAS No. 648420-40-0

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-

Cat. No.: B12609900
CAS No.: 648420-40-0
M. Wt: 375.4 g/mol
InChI Key: OZEFIEFOFDLOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[[5-(2-pyridinyl)-2-thienyl]methyl]- is a complex organic compound that features a urea functional group attached to a naphthalene ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the initial formation of the urea backbone, followed by the introduction of the naphthalene, pyridine, and thiophene substituents through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance efficiency and reproducibility. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: Compounds with similar urea backbones but different substituents.

    Naphthalene derivatives: Compounds with naphthalene rings and various functional groups.

    Pyridine derivatives: Compounds with pyridine rings and different substituents.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. Comparing its activity and properties with those of similar compounds can highlight its potential advantages and applications.

Properties

CAS No.

648420-40-0

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-[(5-pyridin-2-ylthiophen-2-yl)methyl]urea

InChI

InChI=1S/C21H17N3O2S/c25-15-8-7-14-4-3-6-18(17(14)12-15)24-21(26)23-13-16-9-10-20(27-16)19-5-1-2-11-22-19/h1-12,25H,13H2,(H2,23,24,26)

InChI Key

OZEFIEFOFDLOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.